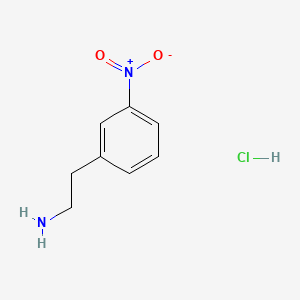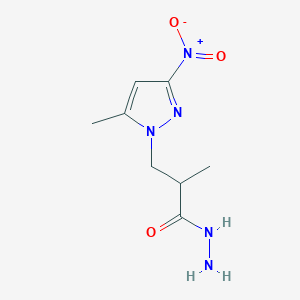
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide, also known as MPHPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPHPH is a hydrazide derivative of pyrazole, which has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemische Und Physiologische Effekte
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is also easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide. One of the areas of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the investigation of the potential of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Future studies can also focus on the mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide and its biochemical and physiological effects in more detail.
Synthesemethoden
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been synthesized using various methods, including the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate. The reaction is carried out at high temperature and pressure, and the product is obtained by filtration and recrystallization. Other methods of synthesis include the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with thionyl chloride, followed by the reaction with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has potential applications in various fields of scientific research, including medicinal chemistry, drug design, and biological studies. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(8(14)10-9)4-12-6(2)3-7(11-12)13(15)16/h3,5H,4,9H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEMNWTXVUTGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)
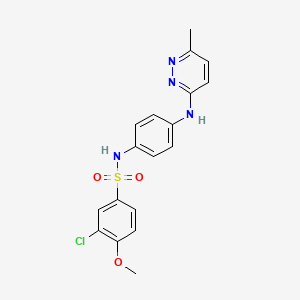

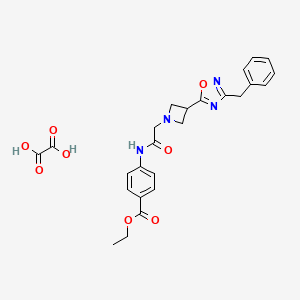

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

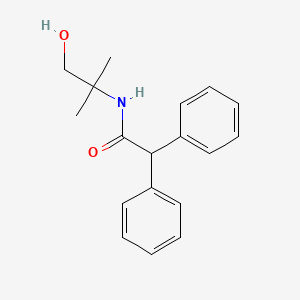
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

